1-(2-Nitrophenyl)pyrrolidin-2-one
Description
Significance of Pyrrolidinone Derivatives as a Fundamental Heterocyclic Scaffold in Organic Chemistry Research
The pyrrolidinone ring, specifically the 2-pyrrolidinone (B116388) structure (also known as a γ-lactam), is a privileged five-membered heterocyclic scaffold that holds a prominent place in organic chemistry. nih.govwikipedia.org This core is present in a multitude of natural products, pharmaceuticals, and industrial chemicals. wikipedia.orgmdpi.com Its prevalence stems from a combination of favorable chemical and physical properties, including high polarity, thermal stability, and the ability to engage in hydrogen bonding. sigmaaldrich.comchemicalbook.com
Industrially, 2-pyrrolidinone itself is used as a high-boiling, polar aprotic solvent and serves as a key intermediate in the synthesis of polymers like polyvinylpyrrolidone (B124986) (PVP). wikipedia.orgchemicalbook.com In the realm of pharmaceutical research, the pyrrolidinone nucleus is a cornerstone of numerous active pharmaceutical ingredients (APIs). A notable class of drugs, the racetams, which are investigated for their cognitive-enhancing properties, are built around this scaffold. wikipedia.org Furthermore, the pyrrolidinone ring is a common fragment in drugs targeting a wide array of conditions, highlighting its versatility as a pharmacophore. nih.govmdpi.com
The significance of the pyrrolidinone scaffold in research is also due to the numerous synthetic methodologies developed for its construction and derivatization. nih.govresearchgate.netacs.org Organic chemists have devised a variety of strategies for creating substituted pyrrolidinones, including multicomponent reactions, cycloadditions, and intramolecular cyclizations. mdpi.comnih.govresearchgate.net These methods allow for precise control over the stereochemistry and substitution patterns on the ring, enabling the generation of diverse molecular libraries for screening and the synthesis of complex target molecules. mdpi.comacs.org
Table 1: Physicochemical Properties of 2-Pyrrolidinone (Parent Core)
| Property | Value |
|---|---|
| IUPAC Name | Pyrrolidin-2-one |
| Synonyms | 2-Pyrrolidinone, Butyrolactam |
| Molecular Formula | C₄H₇NO |
| Molar Mass | 85.106 g·mol⁻¹ |
| Melting Point | 25 °C (77 °F; 298 K) |
| Boiling Point | 245 °C (473 °F; 518 K) |
| Density | 1.116 g/cm³ |
Data sourced from references wikipedia.orgsigmaaldrich.com
Strategic Incorporation of Nitrophenyl Moieties in Designing Novel Chemical Compounds for Research Purposes
The nitrophenyl group is a versatile and strategically important functional group in modern organic synthesis and medicinal chemistry. Its incorporation into a molecular structure serves several key purposes. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, which can be crucial for modulating the reactivity or biological activity of the compound.
A primary strategic use of the nitrophenyl moiety is as a synthetic precursor to the corresponding aniline (B41778) (aminophenyl) derivative. wikipedia.org The reduction of a nitro group to an amino group is a high-yielding and reliable transformation that can be achieved under various conditions. This amino group then provides a nucleophilic handle for a wide range of subsequent chemical modifications, such as amide bond formation, sulfonylation, or diazotization, allowing for the construction of more complex molecules. This strategy is frequently employed in the synthesis of pharmaceuticals and other functional materials. wikipedia.org
Furthermore, the nitrophenyl group itself can be a key component of a pharmacophore. For instance, compounds containing nitrophenyl groups have been investigated for a range of biological activities. The group can participate in crucial binding interactions with biological targets. In the context of chemical research, nitrophenyl-containing compounds are also used as probes and simulants. For example, dimethyl 4-nitrophenyl phosphate (B84403) (DMNP) is a commonly used simulant for chemical warfare agents in decontamination research due to its structural and reactive similarities.
Research Context of 1-(2-Nitrophenyl)pyrrolidin-2-one within Current Chemical and Interdisciplinary Studies
While extensive research dedicated solely to this compound is not widely published, its chemical structure places it firmly within the context of active research areas, particularly as a synthetic intermediate for more complex molecules. The compound combines the stable, pharmacologically relevant 2-pyrrolidinone core with a strategically placed 2-nitrophenyl group on the ring nitrogen.
Recent advances in synthetic organic chemistry have established efficient one-pot methods for creating N-aryl substituted pyrrolidin-2-ones. For example, research has demonstrated the synthesis of compounds like 5-(3-Chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one and 5-(2-Nitrophenyl)-1-phenylpyrrolidin-2-one from the reaction of donor-acceptor cyclopropanes with anilines. nih.gov These methods provide a viable pathway for the synthesis of this compound from 2-nitroaniline (B44862) and a suitable four-carbon synthon.
The primary research interest in a compound like this compound would likely lie in its potential as a precursor. The reduction of its nitro group would yield 1-(2-aminophenyl)pyrrolidin-2-one. This resulting aminophenyl-pyrrolidinone is a bifunctional molecule, featuring a nucleophilic aniline nitrogen and the lactam functionality. This structure could serve as a valuable building block for:
Medicinal Chemistry: The aniline moiety could be derivatized to generate libraries of compounds for biological screening. The ortho-positioning of the pyrrolidinone ring relative to the amino group could lead to unique conformational constraints, potentially resulting in selective interactions with biological targets.
Materials Science: The bifunctional nature of the reduced compound could be exploited in polymerization reactions to create novel polymers with integrated pyrrolidinone units, potentially conferring unique solubility or thermal properties.
Catalysis: The structure could be elaborated into novel ligands for transition metal catalysis, with the two nitrogen atoms acting as a bidentate chelate.
Table 2: Examples of Substituted Pyrrolidinone Derivatives in Research
| Derivative Class | Research Application/Significance | Reference(s) |
|---|---|---|
| Racetams | Investigated for nootropic (cognitive-enhancing) effects. | wikipedia.org |
| N-Alkyl-2-pyrrolidones | Used as solvents and penetration enhancers in pharmaceutical formulations. | epa.gov |
| 1,5-Disubstituted Pyrrolidin-2-ones | Synthesized as potential scaffolds for bioactive compounds. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-10-6-3-7-11(10)8-4-1-2-5-9(8)12(14)15/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJGMOBQPGMBCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 1 2 Nitrophenyl Pyrrolidin 2 One and Its Derivatives
Diverse Synthetic Approaches to the 1-(2-Nitrophenyl)pyrrolidin-2-one Core
The construction of the this compound scaffold can be achieved through several synthetic pathways. The most direct methods involve the formation of the carbon-nitrogen bond between the pyrrolidinone nitrogen and the 2-nitrophenyl group.
Key among these are nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. In an SNAr approach, the anion of pyrrolidin-2-one acts as a nucleophile, displacing a suitable leaving group, typically a halide, from an activated aromatic ring. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, 1-fluoro-2-nitrobenzene (B31998) is an ideal substrate. The strong electron-withdrawing effect of the nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in the presence of a base to deprotonate the pyrrolidinone.
Alternatively, modern cross-coupling methods like the Buchwald-Hartwig and Ullmann reactions provide powerful tools for forming the N-aryl bond. wikipedia.orgwikipedia.org The Buchwald-Hartwig amination, a palladium-catalyzed reaction, has become a versatile method for coupling amines with aryl halides. numberanalytics.comorgsyn.orgorganic-chemistry.orgnumberanalytics.com This reaction is known for its broad substrate scope and tolerance of various functional groups. numberanalytics.com The Ullmann condensation, a copper-catalyzed equivalent, is another established method for this transformation, though it often requires higher temperatures. wikipedia.orgbyjus.comorganic-chemistry.org
| Method | Catalyst/Reagent | Aryl Substrate | General Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., NaH, K2CO3) | Aryl halide with electron-withdrawing groups (e.g., 1-fluoro-2-nitrobenzene) | Polar aprotic solvent (e.g., DMF, DMSO) | Often catalyst-free, uses readily available starting materials. masterorganicchemistry.com | Limited to activated aryl halides. wikipedia.org |
| Buchwald-Hartwig Amination | Palladium catalyst with a phosphine (B1218219) ligand (e.g., Pd(OAc)2/BINAP) | Aryl halide or triflate (e.g., 1-bromo-2-nitrobenzene) | Base (e.g., NaOtBu), inert atmosphere. wikipedia.orgnumberanalytics.comorgsyn.org | Broad substrate scope, high efficiency, and functional group tolerance. numberanalytics.com | Requires expensive and air-sensitive catalysts and ligands. organic-chemistry.org |
| Ullmann Condensation | Copper catalyst (e.g., CuI) with a ligand | Aryl halide (e.g., 1-iodo-2-nitrobenzene) | High temperatures, polar solvents. wikipedia.orgbyjus.com | Economical catalyst. organic-chemistry.org | Harsh reaction conditions, often requires stoichiometric copper. wikipedia.orgnih.gov |
Lactamization Reactions as a Route to Pyrrolidinone Ring Systems
Lactamization, the intramolecular cyclization of an amino acid or its derivative, is a fundamental method for the synthesis of lactams, including pyrrolidinones. This approach builds the heterocyclic ring from an acyclic precursor.
The cyclization of γ-amino esters is a direct route to the pyrrolidinone ring. In the context of this compound, this would involve the cyclization of a γ-(2-nitroanilino) ester. This precursor can be synthesized by the reaction of a 2-nitrophenyl-substituted amine with a suitable four-carbon electrophile. A recent study demonstrated the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines, which proceeds through a γ-amino ester intermediate. nih.gov The lactamization of this intermediate was achieved by heating in toluene (B28343) with acetic acid. nih.gov
γ-Butyrolactone is a common and accessible starting material for the synthesis of 2-pyrrolidinone (B116388). wikipedia.org The reaction with an amine, in this case, 2-nitroaniline (B44862), can lead to the formation of the corresponding pyrrolidinone. This reaction typically requires high temperatures and pressures to drive the aminolysis of the lactone. chemicalbook.com While γ-butyrolactone itself is reactive, its reaction with nucleophiles can be sluggish. nih.gov Industrial processes for the synthesis of 2-pyrrolidinone from γ-butyrolactone and ammonia (B1221849) are well-established, often running at temperatures between 250-290°C and high pressure. chemicalbook.com A similar strategy could be envisioned for the reaction with 2-nitroaniline, although the reduced nucleophilicity of the aniline (B41778) may necessitate a catalyst or even more forcing conditions. A one-pot synthesis of pyrrolidin-2-ones from erythruronolactone and an amine has also been reported, showcasing the versatility of lactones as precursors. researchgate.net
| Precursor Type | General Reaction | Conditions for Cyclization | Relevance to this compound |
|---|---|---|---|
| γ-Amino Esters | Intramolecular aminolysis | Heating, often with acid or base catalysis. nih.gov | Requires synthesis of γ-(2-nitroanilino) ester precursor. |
| γ-Butyrolactone Derivatives | Aminolysis with an amine | High temperature and pressure. chemicalbook.com | Direct reaction of γ-butyrolactone with 2-nitroaniline. |
Cycloaddition Reactions for the Construction of Pyrrolidinone Scaffolds
Cycloaddition reactions offer powerful and stereocontrolled methods for the construction of cyclic systems, including the pyrrolidinone ring. These reactions assemble the ring in a single step from multiple components.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. nih.gov While not a direct route to a simple N-substituted pyrrolidin-2-one, variations of this reaction can be employed. For instance, N-substituted pyrroles can act as dienes in cycloadditions with dienophiles like arynes, which are generated in situ. beilstein-journals.org This approach leads to bridged-ring amines that can be further transformed. beilstein-journals.org Another strategy involves the use of dienophiles containing the pyrrolidinone moiety. For example, the asymmetric Diels-Alder reaction of cyclopentadiene (B3395910) with 2,3-dioxopyrrolidines has been reported. rsc.org Furthermore, 2H-pyran-2-ones can serve as dienes in reactions with alkynes to produce substituted anilines, demonstrating the utility of [4+2] cycloadditions in forming substituted aromatic systems that could be part of a larger pyrrolidinone-containing structure. rsc.org
[3+2] Dipolar cycloadditions are a highly efficient method for constructing five-membered rings, such as pyrrolidines. nih.govacs.org These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. Azomethine ylides are common 1,3-dipoles used for pyrrolidine (B122466) synthesis. mdpi.comnih.gov These can be generated from various precursors, including N-substituted glycine (B1666218) esters or via the reductive generation from amides and lactams. nih.govacs.orgmdpi.com The resulting pyrrolidines are often highly substituted and can be formed with a high degree of stereocontrol. acs.org While these methods are powerful for creating complex pyrrolidine structures, their application to the direct synthesis of a simple structure like this compound is less common. However, the pyrrolidinone ring itself can be part of the dipolarophile or the 1,3-dipole, leading to more complex fused or spirocyclic systems.
Condensation Reactions in the Formation of Nitrophenyl Pyrrolidinones
Condensation reactions represent a fundamental approach to the construction of the pyrrolidinone ring. A key strategy involves the intramolecular cyclization of a linear precursor containing both an amine and a carboxylic acid or ester functionality. For instance, the reaction of γ-amino esters can lead to the formation of the corresponding γ-lactam (pyrrolidinone) through lactamization. nih.gov This process is often facilitated by heat or acid catalysis.
A notable example is the three-component reaction of acylpyruvic or aroylpyruvic acid esters with aromatic aldehydes and amines, which can introduce acyl or aroyl groups into the 4-position of the resulting 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. beilstein-journals.org The reaction proceeds through the formation of an iminium species, followed by intramolecular nucleophilic attack of the amino group on a carboxylate group to form the pyrrolidinone ring. beilstein-journals.org
Multi-Component Reactions (MCRs) for Direct Pyrrolidinone Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to synthesize complex molecules like nitrophenyl pyrrolidinones in a single step from three or more starting materials. mdpi.com This approach avoids the isolation of intermediates, saving time and resources.
A prominent MCR for pyrrolidinone synthesis is the nitro-Mannich/lactamization cascade. acs.orgox.ac.uk This reaction typically involves an aldehyde, an amine, and a nitroalkane derivative, such as methyl 3-nitropropanoate. acs.org The initial in situ formation of an imine from the aldehyde and amine is followed by a nitro-Mannich reaction with the nitroalkane. The resulting intermediate then undergoes a spontaneous and irreversible lactamization to yield the pyrrolidinone core. acs.org This method has proven to be highly diastereoselective and applicable to a broad range of substrates, including those that form both monocyclic and polycyclic pyrrolidinone derivatives. acs.orgox.ac.uk
The Doebner reaction, another type of MCR, can be utilized to synthesize quinoline (B57606) derivatives, but its principles of forming new carbon-carbon and carbon-nitrogen bonds in a one-pot process are relevant to heterocyclic synthesis in general. nih.gov The mechanism can involve either an initial aldol (B89426) condensation followed by a Michael addition or a Mannich-type reaction. nih.gov
| Reaction Type | Key Reactants | Key Features |
| Condensation Reaction | γ-amino esters; Acylpyruvic acids, aldehydes, amines | Stepwise formation of the ring, often requiring catalysis. nih.govbeilstein-journals.org |
| Nitro-Mannich/Lactamization MCR | Aldehydes, amines, methyl 3-nitropropanoate | One-pot, highly diastereoselective, broad scope. acs.orgox.ac.uk |
Catalytic Strategies in the Synthesis of this compound Derivatives
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of synthetic routes to this compound and its derivatives. Both Lewis acid and organic catalysts have been successfully employed.
Lewis Acid Catalysis (e.g., BiCl₃, Y(OTf)₃, Ni(ClO₄)₂∙6H₂O)
Lewis acids are effective catalysts for various transformations leading to pyrrolidinones. For example, the opening of donor-acceptor cyclopropanes with primary amines, a key step in a synthetic route to 1,5-substituted pyrrolidin-2-ones, is catalyzed by Lewis acids like nickel perchlorate (B79767) (Ni(ClO₄)₂∙6H₂O). nih.gov This reaction proceeds through the formation of a γ-amino ester intermediate, which then undergoes lactamization. nih.gov
In the context of MCRs, Lewis acids can promote the formation of the initial imine intermediate and facilitate the subsequent bond-forming steps. The use of various Lewis acids allows for the optimization of reaction conditions to achieve high yields and selectivities.
Organic Catalysis in Pyrrolidinone Formation
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidine-based structures. nih.govbenthamdirect.com Chiral pyrrolidine-based organocatalysts, often derived from proline, can effectively control the stereochemical outcome of reactions. nih.gov
In the context of pyrrolidinone synthesis, organocatalysts can be employed in nitro-Mannich reactions to achieve high enantioselectivity. acs.orgnih.gov For instance, bifunctional organocatalysts can activate both the imine and the nitroalkane, leading to a highly organized transition state and excellent stereocontrol. acs.orgnih.gov The development of switchable divergent annulations of pyrrolidinone-based synthons using different organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) and triphenylphosphine (B44618) (PPh₃), highlights the versatility of this approach in creating diverse molecular architectures. nih.gov
| Catalyst Type | Example Catalysts | Application in Pyrrolidinone Synthesis |
| Lewis Acid | Ni(ClO₄)₂∙6H₂O | Catalyzing the ring-opening of cyclopropanes with amines. nih.gov |
| Organic Catalyst | Proline derivatives, DMAP, PPh₃ | Asymmetric nitro-Mannich reactions, divergent annulations. nih.govacs.orgnih.govnih.gov |
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Key mechanistic pathways involved in the formation of the pyrrolidinone ring include the nitro-Mannich reaction and oxidative amination.
Elucidation of Reaction Mechanisms (e.g., Nitro-Mannich, Oxidative Amination)
Nitro-Mannich Reaction: The mechanism of the nitro-Mannich/lactamization cascade begins with the formation of an imine from an aldehyde and an amine. acs.org This is followed by a proton exchange with the acidic nitroalkane, creating a mutually reactive ion pair. acs.org This ion pair then undergoes a carbon-carbon bond formation to give the nitro-Mannich adduct. acs.org The strategic positioning of the amine and ester functionalities in this adduct facilitates a subsequent, irreversible intramolecular cyclization (lactamization) to form the stable five-membered pyrrolidinone ring. acs.org The diastereoselectivity of this process is a key feature, often leading to the formation of a single diastereoisomer. ucl.ac.uk
Oxidative Amination: While not directly forming this compound in the cited literature, oxidative amination represents a relevant mechanistic concept for forming nitrogen-containing heterocycles. This process involves the introduction of a nitrogen atom into a carbon skeleton, often followed by cyclization. For example, a tandem amination/oxidation sequence can convert a secondary amine-tethered alkyne into a functionalized pyrrole (B145914). nih.gov The mechanism involves hydroamination to form an enamine, followed by double bond migration and a second hydroamination-migration sequence, ultimately leading to the aromatic pyrrole ring after oxidation. nih.gov Another example is the oxidative ring expansion of cyclopentenones to pyridones, which involves in situ silyl (B83357) enol ether formation, nitrogen atom insertion, and aromatization. chemrxiv.orgchemrxiv.org These examples of oxidative amination highlight potential pathways for constructing the pyrrolidinone ring from different precursors.
Stereochemical Control and Diastereoselective Synthesis of Pyrrolidinone Analogs
Achieving stereochemical control is paramount in synthesizing pyrrolidinone-based compounds, as the biological activity of these molecules is often dependent on their specific three-dimensional arrangement. Various methodologies have been developed to afford high levels of diastereoselectivity and enantioselectivity in the formation of the pyrrolidinone ring.
Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes stands out as a versatile method for the enantioselective synthesis of substituted pyrrolidines. rsc.orgacs.org This approach can generate up to four stereogenic centers in a single step with high regio- and diastereoselectivity. acs.org The use of chiral catalysts or chiral auxiliaries, such as N-tert-butanesulfinylimine, can effectively induce the desired stereochemistry in the final cycloadducts. acs.org
Multi-component reactions offer an efficient pathway to stereocontrolled pyrrolidine synthesis. A three-component reaction involving aldehydes, amines, and 1,1-cyclopropanediesters, catalyzed by Ytterbium triflate (Yb(OTf)₃), yields highly substituted pyrrolidines. organic-chemistry.org This method favors the formation of products with a cis relationship between the substituents at the 2- and 5-positions of the pyrrolidine ring with high diastereoselectivity. organic-chemistry.org
Cascade reactions provide another elegant strategy for constructing complex pyrrolidine systems with defined stereochemistry. A one-pot nitro-Mannich/hydroamination cascade, utilizing a combination of base and gold catalysis, allows for the synthesis of pyrrolidines bearing three stereocenters in high yields and with good to excellent diastereoselectivity. rsc.orgrsc.org Similarly, copper-promoted intramolecular aminooxygenation of alkene precursors can produce 2,5-cis-disubstituted pyrrolidines with high diastereomeric ratios (>20:1). nih.gov
The stereoselective reduction of substituted pyrrole precursors is also a viable route. Heterogeneous catalytic hydrogenation of highly substituted pyrroles can lead to fully reduced, functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters. researchgate.net The initial reduction of a bond outside the pyrrole ring can establish a stereocenter that directs the subsequent hydrogenation of the aromatic ring. researchgate.net
Table 1: Selected Diastereoselective Synthetic Methods for Pyrrolidinone Analogs
| Method | Key Reagents/Catalysts | Stereochemical Outcome | Reference(s) |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Ag₂CO₃, Chiral auxiliaries | Enantioselective and diastereoselective formation of up to four stereocenters. | rsc.orgacs.org |
| Three-Component Reaction | Aldehydes, Amines, 1,1-Cyclopropanediesters, Yb(OTf)₃ | High diastereoselectivity, favoring cis-2,5-disubstituted pyrrolidines. | organic-chemistry.org |
| Nitro-Mannich/Hydroamination | Base and Gold(I) catalysts | Good to excellent diastereoselectivity, creating three stereocenters. | rsc.orgrsc.org |
| Intramolecular Aminooxygenation | Copper(II) salts | High diastereoselectivity for 2,5-cis-pyrrolidines (dr >20:1). | nih.gov |
| Pyrrole Hydrogenation | Heterogeneous catalysts (e.g., Rhodium) | Excellent diastereoselectivity, creating up to four new stereocenters. | researchgate.net |
Derivatization Strategies for this compound
Once the this compound scaffold is synthesized, it can be subjected to various derivatization strategies to generate a library of analogs. These strategies typically involve modifications to the pyrrolidinone ring, transformations of the nitrophenyl group, or the construction of more complex hybrid structures.
The pyrrolidinone ring is amenable to a range of functionalization reactions, allowing for the introduction of diverse substituents. Direct C-H functionalization at the α-position of the pyrrolidine ring can be achieved through redox-neutral methods, enabling the introduction of aryl groups. rsc.org Metal-free approaches for C-H functionalization have also been developed, expanding the toolkit for modifying the core structure. rsc.org
Cascade reactions can be employed not only for synthesis but also for functionalization. A novel method involving the reaction of arylsulfonamides with cyclopropane (B1198618) diesters under basic conditions results in densely functionalized α-arylated pyrrolidinones in a one-pot process. acs.org The products of these reactions are amenable to further diversification, providing rapid access to valuable structures. acs.org In some cases, functionalization can lead to ring expansion; for instance, 4-pyrrolidinyl isatins can be converted to tetrahydro-1-benzazepines through a hydride transfer-initiated ring expansion. nih.gov An "clip-cycle" strategy, which involves an intramolecular aza-Michael cyclization, installs a thioester group that serves as a versatile handle for late-stage diversification of the pyrrolidinone product. whiterose.ac.uk
The nitrophenyl group is a key functional handle that can be readily transformed into other functionalities, significantly altering the electronic and structural properties of the molecule. The most common and synthetically valuable transformation is the reduction of the nitro group to an amine. masterorganicchemistry.com This conversion transforms a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group, which can then participate in a wide array of subsequent reactions. masterorganicchemistry.com
A variety of reagents and conditions can be employed for the reduction of aromatic nitro groups, offering a high degree of chemoselectivity, which is crucial when other reducible functional groups are present in the molecule. sci-hub.st Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a highly effective method. masterorganicchemistry.comcommonorganicchemistry.com Raney nickel is often preferred for substrates containing aryl halides to avoid dehalogenation. commonorganicchemistry.com
Metal-based reductions in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), are classic and reliable methods. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) offers a mild alternative for reducing nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com More recently, systems like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes, such as Ni(PPh₃)₄, have been developed for the efficient reduction of nitroaromatics to their corresponding amines. jsynthchem.com
Table 2: Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Conditions | Notes | Reference(s) |
| H₂ / Pd-C | Catalytic | Highly efficient for both aromatic and aliphatic nitro groups. May reduce other functionalities. | commonorganicchemistry.com |
| H₂ / Raney Ni | Catalytic | Useful for substrates with aryl halides to prevent dehalogenation. | masterorganicchemistry.comcommonorganicchemistry.com |
| Fe / HCl or Acetic Acid | Stoichiometric metal, acidic media | Classic, robust method. | masterorganicchemistry.comcommonorganicchemistry.com |
| SnCl₂ | Stoichiometric, ethanol | Mild conditions, good for sensitive substrates. | commonorganicchemistry.com |
| Zn / Acetic Acid | Stoichiometric metal, acidic media | Mild method for reducing nitro groups in the presence of other reducible groups. | commonorganicchemistry.com |
| Na₂S | Aqueous solution | Can sometimes selectively reduce one nitro group in the presence of others. | wikipedia.org |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol, room temperature | A modern, efficient system that enhances the reducing power of NaBH₄. | jsynthchem.com |
The this compound moiety serves as a valuable building block for the synthesis of complex, multi-ring systems and hybrid molecules. The pyrrolidinone and nitrophenyl components can both participate in reactions that lead to the formation of fused or linked heterocyclic structures.
One notable application is the synthesis of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides. These compounds are prepared via a one-pot amidation of the corresponding carboxylic acids with various amines and are investigated as potential mimics of proline-rich antimicrobial peptides. nih.gov This strategy demonstrates the direct linkage of another chemical entity to the pyrrolidinone core, creating a hybrid structure with potential biological applications. nih.gov
Furthermore, the inherent reactivity of the scaffold can be harnessed to construct fused heterocyclic systems. For example, nitrophenyl-containing precursors have been used in regioselective cyclocondensation reactions to afford complex molecules like 7-acetyl-8-(nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones. nih.gov These structures can be further elaborated into even more complex thieno[2,3-c]isoquinolines. nih.gov While starting from a different core, these syntheses illustrate the principle of using a nitrophenyl-bearing fragment as a key component in building fused polycyclic systems. The reduction of the nitro group to an amine provides a nucleophilic center that can be used for subsequent intramolecular cyclizations to form new rings, a common strategy in the synthesis of nitrogen-containing heterocycles. sci-hub.se
Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Nitrophenyl Pyrrolidin 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Assignment
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of 1-(2-nitrophenyl)pyrrolidin-2-one and its derivatives. rsc.orguobasrah.edu.iq These techniques provide information on the number and type of chemically distinct protons and carbons in the molecule. uobasrah.edu.iq
In the ¹H NMR spectrum of a related compound, 1-phenyl-2-pyrrolidinone (B134918), the protons on the pyrrolidinone ring and the phenyl group exhibit characteristic chemical shifts. chemicalbook.com For this compound, the protons of the pyrrolidinone ring would be expected at approximately 2.1-2.3 ppm (for the C4-H₂), 2.3-2.5 ppm (for the C3-H₂), and 3.4-3.7 ppm (for the C5-H₂). hmdb.cachemicalbook.com The introduction of the nitro group on the phenyl ring induces significant shifts in the aromatic protons due to its strong electron-withdrawing nature.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbonyl carbon (C=O) of the pyrrolidinone ring is typically observed in the downfield region, around 175 ppm. jst-ud.vn The carbons of the pyrrolidinone ring appear at approximately 18-22 ppm (C4), 30-33 ppm (C3), and 45-50 ppm (C5). The aromatic carbons exhibit signals in the range of 115-150 ppm, with the carbon attached to the nitro group showing a characteristic downfield shift.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-H₂ | 2.4 - 2.6 | 31 - 34 |
| C4-H₂ | 2.1 - 2.3 | 17 - 20 |
| C5-H₂ | 3.6 - 3.9 | 48 - 52 |
| Aromatic-H | 7.4 - 8.2 | 120 - 150 |
| C2 (C=O) | - | 174 - 177 |
| C1' (C-N) | - | 140 - 145 |
| C2' (C-NO₂) | - | 145 - 150 |
Note: These are estimated ranges and actual experimental values may vary based on solvent and other experimental conditions.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity of atoms and the stereochemistry of a molecule. slideshare.net
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent methylene (B1212753) protons of the pyrrolidinone ring (C3-H₂ with C4-H₂ and C4-H₂ with C5-H₂), confirming their connectivity. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at ~3.7 ppm would show a cross-peak with the carbon signal at ~50 ppm, confirming the C5-H₂ assignment. researchgate.netyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments detect long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu This technique is vital for connecting different fragments of the molecule. For example, the protons on C5 of the pyrrolidinone ring would show a correlation to the carbon atom of the phenyl ring attached to the nitrogen (C1'), establishing the connection between the two rings. jst-ud.vnyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is critical for determining stereochemistry and conformation. researchgate.net In derivatives of this compound with stereocenters, NOESY can be used to determine the relative orientation of substituents.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, FT-IR and Raman, probe the vibrational modes of molecules, providing valuable information about the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and powerful tool for identifying the key functional groups in this compound. vscht.cz The most characteristic absorptions are:
Amide C=O stretch : A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ due to the carbonyl group of the lactam ring. libretexts.org
Aromatic C=C stretch : Multiple bands of medium intensity are typically observed in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the phenyl ring. pressbooks.publibretexts.org
Nitro N-O stretch : Two strong absorption bands are characteristic of the nitro group, appearing around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch).
C-N stretch : The stretching vibration of the C-N bond in the pyrrolidinone ring and the bond connecting the ring to the phenyl group will appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.
Aromatic C-H stretch : These absorptions are usually found above 3000 cm⁻¹. vscht.cz
Aliphatic C-H stretch : These are observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.org
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Amide C=O | 1680 - 1700 | Strong |
| Aromatic C=C | 1450 - 1600 | Medium |
| Asymmetric NO₂ | 1520 - 1560 | Strong |
| Symmetric NO₂ | 1345 - 1385 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| Aromatic C-H | > 3000 | Medium-Weak |
| Aliphatic C-H | 2850 - 2960 | Medium |
Raman Spectroscopy for Vibrational Features
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the C=C bonds of the aromatic ring and the symmetric stretching vibration of the nitro group.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. libretexts.orgyoutube.com
For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bonds within the pyrrolidinone ring and the loss of the nitro group. Common fragmentation pathways could include:
Loss of the nitro group (NO₂) resulting in a fragment at [M - 46]⁺.
Cleavage of the amide bond, leading to fragments corresponding to the nitrophenyl group and the pyrrolidinone ring.
Fragmentation of the pyrrolidinone ring itself, often involving the loss of small molecules like CO or ethylene.
The fragmentation of related nitrophenyl compounds often involves an "ortho effect," where the ortho-nitro group interacts with other parts of the molecule during fragmentation. researchgate.net This can lead to unique rearrangement ions in the mass spectrum, providing further structural clues. researchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the molecular ion and its fragments, further confirming the molecular formula. jst-ud.vn
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS)
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. The "soft" ionization nature of ESI typically keeps the molecule intact, yielding a prominent molecular ion peak, often as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺.
For the compound this compound (C₁₀H₁₀N₂O₃), the exact mass can be calculated and then compared with the experimentally determined value from HRMS analysis. While specific experimental data for this exact compound is not detailed in the provided search results, studies on related nitrophenyl-containing pyrrolidinone derivatives extensively use ESI-HRMS to confirm their structures. For instance, the analysis of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrrolin-2-one confirmed its identity by matching the found m/z values for [M+H]⁺ and [M+Na]⁺ with the calculated masses. jst-ud.vn This high degree of accuracy is crucial for distinguishing between compounds with identical nominal masses but different elemental compositions.
| Ion Species | Calculated m/z for C₁₀H₁₀N₂O₃ | Description |
| [M] | 206.0691 | Exact Mass |
| [M+H]⁺ | 207.0764 | Protonated Molecule |
| [M+Na]⁺ | 229.0584 | Sodium Adduct |
Note: The table presents theoretical values. Experimental validation is a standard procedure in compound characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation and identification of volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated based on its boiling point and polarity on a chromatographic column before entering the mass spectrometer, where it is fragmented and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that aids in structural elucidation.
Although specific GC-MS studies on this compound were not found, the technique is widely applied in the analysis of related heterocyclic compounds and their metabolites. The pyrrolidinone scaffold is a core feature in many synthetic compounds, and GC-MS is a standard method for their identification in various matrices.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and stereochemistry.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration and preferred conformation of a molecule. For chiral compounds, this technique can unambiguously assign the spatial arrangement of atoms. In the case of cyclic structures like this compound, X-ray diffraction reveals the puckering of the five-membered pyrrolidinone ring. This ring is typically not planar and adopts conformations such as an "envelope" or "twist" (half-chair) to minimize steric and torsional strain. unipa.it
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. These forces, though weaker than covalent bonds, are crucial in determining the physical properties of the solid material. For this compound, several types of interactions are anticipated.
Strong intermolecular hydrogen bonds and π-π interactions are often the main driving forces for crystal packing in compounds containing aromatic rings and hydrogen-bond acceptors. nih.gov The nitro group and the carbonyl oxygen of the lactam are effective hydrogen bond acceptors. While the molecule lacks strong hydrogen bond donors, weak C-H···O interactions are expected to play a significant role in stabilizing the crystal structure. Furthermore, the electron-deficient nitrophenyl rings can engage in π-π stacking interactions, where the aromatic rings of adjacent molecules align face-to-face or in an offset manner. nih.govmdpi.com These interactions collectively create a stable, three-dimensional supramolecular architecture. nih.gov
| Interaction Type | Participating Groups | Description |
| C-H···O Hydrogen Bonding | Aromatic/Aliphatic C-H and Carbonyl/Nitro Oxygen | Weak electrostatic interactions that link molecules into extended networks. |
| π-π Stacking | Nitrophenyl rings of adjacent molecules | Attractive, noncovalent interactions between aromatic rings, contributing to crystal stability. |
| Dipole-Dipole Interactions | Polar C=O and NO₂ groups | Electrostatic interactions between the permanent dipoles of polar functional groups. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The chromophores present in this compound—the nitrophenyl group and the amide carbonyl—give rise to characteristic electronic transitions.
The primary transitions observed in such molecules are π→π* and n→π*.
π→π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the nitrophenyl ring is the main contributor to these transitions.
n→π transitions:* These are lower-intensity absorptions that involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro and carbonyl groups, to a π* antibonding orbital.
The presence of the nitro group and the phenyl ring in conjugation leads to absorption bands in the UV region. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity. In some nitrophenyl-substituted systems, aggregation in the solid state can lead to a red-shift (a shift to longer wavelengths) in the emission spectra compared to the solution phase, which is attributed to intermolecular π-π stacking interactions. nih.gov
| Electronic Transition | Orbitals Involved | Associated Chromophore | Expected Intensity |
| π→π | π → π | Nitrophenyl ring, C=O group | High |
| n→π | n → π | Nitro group (O lone pairs), Carbonyl group (O lone pair) | Low |
Computational Chemistry and Theoretical Investigations of 1 2 Nitrophenyl Pyrrolidin 2 One Systems
Density Functional Theory (DFT) Studies
DFT has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is employed to predict a wide array of properties for 1-(2-Nitrophenyl)pyrrolidin-2-one, from its three-dimensional shape to its chemical reactivity.
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy arrangement, known as the ground state. For this compound, a key structural feature is the dihedral angle between the plane of the phenyl ring and the pyrrolidinone ring.
Due to steric hindrance from the ortho-substituted nitro group, the phenyl ring and the pyrrolidinone moiety are not expected to be coplanar. DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G* or higher, would predict a twisted conformation. This twisting minimizes the repulsive forces between the atoms of the two ring systems. Conformational analysis involves mapping the potential energy surface by rotating the single bond connecting the phenyl ring and the pyrrolidinone nitrogen. This analysis identifies the global energy minimum, corresponding to the most stable conformer, and any local minima, corresponding to less stable conformers. Studies on similar ortho-substituted N-aryl compounds confirm that significant dihedral angles are a common feature to alleviate steric strain. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. arabjchem.orgbohrium.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. bohrium.com
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, which is likely localized over the nitrophenyl ring. The HOMO may have significant contributions from the pyrrolidinone moiety. DFT calculations provide quantitative values for these energies.
While specific data for this compound is not available, studies on analogous substituted pyrrolidinones provide representative values.
Representative Frontier Orbital Energies for Substituted Pyrrolidinones
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | -8.01 | 1.21 | 9.22 |
| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester (OEP) | -7.98 | 1.44 | 9.42 |
| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | -7.92 | 1.29 | 9.21 |
Data sourced from a DFT study on substituted pyrrolidinones and is intended to be representative. The presence of the nitrophenyl group in the target compound would likely lead to a smaller energy gap compared to these examples.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It illustrates the charge distribution by color-coding regions of different electrostatic potential.
Red Regions : Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack.
Blue Regions : Indicate positive electrostatic potential, poor in electrons. These are sites susceptible to nucleophilic attack.
Green Regions : Represent neutral potential.
For this compound, the MEP map would show strongly negative potential (red) around the oxygen atoms of the nitro group and the carbonyl oxygen of the pyrrolidinone ring. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding. The aromatic protons and protons on the pyrrolidinone ring adjacent to the nitrogen would likely exhibit regions of positive potential (blue), making them potential sites for interaction with nucleophiles.
To quantify the reactivity predicted by MEP maps, a set of global and local reactivity descriptors can be calculated from the HOMO and LUMO energies. These quantum chemical parameters provide a more detailed understanding of the molecule's stability and reactivity.
Global Reactivity Descriptors:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap.
Global Softness (S): The inverse of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts electrons. It is calculated as ω = μ² / (2η).
Local reactivity is assessed using Fukui functions , which identify the most reactive atoms within the molecule for nucleophilic, electrophilic, or radical attack.
Representative Global Reactivity Descriptors for a Nitro-Aryl Compound
| Parameter | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 2.66 |
| Chemical Potential (μ) | -4.75 |
| Chemical Hardness (η) | 2.09 |
| Electrophilicity Index (ω) | 5.39 |
Data derived from a DFT study on N-(2-methyl-5-nitro-phenyl)benzamide and is intended to be representative of a molecule with a nitrophenyl moiety. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Optical Properties
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to investigate the molecule's behavior in its excited states. This is crucial for understanding its optical properties, such as how it absorbs light. TD-DFT calculations can predict the electronic absorption spectrum (UV-Vis) by determining the energies of electronic transitions and their corresponding oscillator strengths (intensities).
For this compound, TD-DFT would likely predict strong absorptions in the UV region corresponding to π→π* transitions within the aromatic system. The calculations would reveal the specific orbitals involved in these transitions (e.g., HOMO to LUMO, HOMO-1 to LUMO, etc.) and their energies, which correspond to the wavelengths of light the molecule absorbs. This information is vital for applications in materials science and photochemistry.
Mechanistic Insights from Computational Modeling of Reactions
Computational modeling extends beyond static molecules to provide detailed insights into reaction mechanisms. For reactions involving this compound, DFT can be used to map the entire reaction pathway. A common and important reaction for nitro-aromatic compounds is the reduction of the nitro group to an amino group.
Computational chemists can model this transformation by:
Identifying Reactants, Products, and Intermediates: Optimizing the geometry of all species involved in the reaction.
Locating Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS provides critical information about the bond-breaking and bond-forming processes.
Calculating Activation Energies: Determining the energy barrier (the difference in energy between the transition state and the reactants), which governs the reaction rate.
Such studies could elucidate the step-by-step mechanism for the reduction of the nitro group on this compound, providing a level of detail that is often difficult to obtain through experimental methods alone. This approach has been used to understand similar processes, such as the synthesis of N-aryl-substituted pyrrolidines via transfer hydrogenation, where computational modeling can clarify catalyst behavior and reaction intermediates.
Advanced Quantum Chemical Analyses (e.g., QTAIM, NCI) for Bonding and Interactions
Advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis provide profound insights into the electronic structure and bonding characteristics of molecular systems. For this compound, these analyses can elucidate the nature of both covalent bonds and subtle intramolecular non-covalent interactions that dictate its conformational preferences and reactivity. While specific QTAIM and NCI studies on this compound are not extensively available, we can infer its bonding characteristics based on analyses of structurally related compounds, such as 2-nitrobenzoic acid and other nitrophenyl derivatives. nih.govdoi.org
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM, developed by Richard Bader, is a powerful theoretical framework that analyzes the topology of the electron density (ρ(r)) to characterize chemical bonding. researchgate.net Key to this analysis are bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties at these BCPs, such as the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the chemical bond.
For covalent bonds, one typically observes a high electron density at the BCP and a negative Laplacian, indicating a concentration of electron density. In contrast, non-covalent interactions, such as hydrogen bonds and van der Waals forces, are characterized by low electron density and a positive Laplacian, signifying electron density depletion. nih.gov
In the context of this compound, QTAIM analysis would be crucial in quantifying the strength and nature of several potential intramolecular interactions. The proximity of the nitro group to the pyrrolidinone ring suggests the possibility of weak C-H···O interactions between the hydrogen atoms on the pyrrolidinone ring and the oxygen atoms of the nitro group. Furthermore, other non-covalent interactions, such as O···C or N···O contacts, might also be present. nih.gov
Illustrative QTAIM Parameters for Potential Intramolecular Interactions in this compound
The following table presents hypothetical QTAIM data for plausible non-covalent interactions within the this compound molecule, based on values reported for similar interactions in related compounds. nih.govrsc.org
| Interaction Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Nature of Interaction |
| C-H···O | 0.005 - 0.020 | 0.020 - 0.050 | > 0 | Weak, electrostatic |
| N···O | 0.010 - 0.030 | 0.030 - 0.070 | > 0 | Weak, electrostatic |
| C···C | 0.004 - 0.015 | 0.015 - 0.040 | > 0 | van der Waals |
| O···O | 0.003 - 0.010 | 0.010 - 0.030 | > 0 | van der Waals |
Non-Covalent Interaction (NCI) Analysis
NCI analysis is a computational tool that visualizes and characterizes non-covalent interactions in three-dimensional space. nih.gov It is based on the reduced density gradient (RDG), which is a function of the electron density and its first derivative. By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density (sign(λ₂)ρ), different types of interactions can be identified.
Strong attractive interactions , such as strong hydrogen bonds, appear as spikes at negative values of sign(λ₂)ρ.
Weak attractive interactions , like van der Waals forces, are characterized by spikes near zero.
Strong repulsive interactions , such as steric clashes, are found at positive values of sign(λ₂)ρ.
For this compound, an NCI plot would likely reveal large, low-RDG surfaces between the nitro group and the pyrrolidinone ring, indicative of van der Waals interactions. Furthermore, small, localized regions corresponding to weak C-H···O hydrogen bonds would be expected. These visualizations provide a powerful complement to the quantitative data from QTAIM, offering a more intuitive picture of the spatial distribution of non-covalent forces within the molecule. nih.govacs.org
Applications of 1 2 Nitrophenyl Pyrrolidin 2 One in Organic Synthesis and Materials Science Research
Utilization as a Building Block in Complex Molecular Architectures
1-(2-Nitrophenyl)pyrrolidin-2-one serves as a valuable starting material for the synthesis of intricate molecular structures. The pyrrolidin-2-one moiety, a five-membered lactam, is a common feature in many biologically active natural products and synthetic pharmaceuticals. nih.govresearchgate.netwikipedia.org The presence of the 2-nitrophenyl group offers a site for a variety of chemical transformations, including reduction to the corresponding aniline (B41778) derivative, which can then participate in a range of cyclization and condensation reactions. This dual functionality allows for the strategic elaboration of molecular complexity.
The compound's utility as a building block is exemplified by its role in the preparation of more complex heterocyclic systems. For instance, derivatives of 1-phenylpyrrolidin-2-one are key precursors in the synthesis of molecules with potential pharmacological applications, such as inhibitors of various enzymes. nih.govdiva-portal.org The strategic placement of the nitro group on the phenyl ring in this compound provides a chemical handle for further functionalization, enabling the construction of polysubstituted aromatic systems and fused heterocyclic scaffolds. chemimpex.com
Role in the Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and drug discovery. researchgate.netmdpi.comnih.govnih.gov this compound and its derivatives are instrumental in the synthesis of a variety of these crucial molecular frameworks.
The synthesis of polycyclic nitrogen heterocycles often relies on domino reactions or multi-component reactions where simple starting materials are converted into complex products in a single operation. nih.gov The pyrrolidin-2-one ring system is a key component in the construction of various polycyclic structures, including indolizidine and quinoline (B57606) derivatives. researchgate.netnih.govnih.govjbclinpharm.org
A notable application is the synthesis of N-(2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones. These compounds are prepared through a one-pot, three-component imino Diels-Alder reaction. In this reaction, an aniline (such as toluidine), an aldehyde (like 3-nitrobenzaldehyde (B41214) or 4-nitrobenzaldehyde), and N-vinylpyrrolidin-2-one react in the presence of a catalyst, such as bismuth chloride (BiCl₃), to afford the desired tetrahydroquinoline derivatives in high yields. researchgate.net This methodology provides an efficient route to highly functionalized tetrahydroquinolines, which are important precursors for the synthesis of quinolines and possess a wide range of biological activities. nih.govresearchgate.net The resulting products incorporate the pyrrolidin-2-one moiety at the C-4 position of the tetrahydroquinoline ring.
| Entry | Aldehyde | Product | Yield (%) | Melting Point (°C) |
| 1 | 4-Nitrobenzaldehyde | N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one | 95 | 222-223 |
| 2 | 3-Nitrobenzaldehyde | N-[6-methyl-2-(3'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one | 70 | 242-243 |
Table 1: Synthesis of Tetrahydroquinoline Derivatives Using N-Vinylpyrrolidin-2-one. researchgate.net
Furthermore, 1,5-substituted pyrrolidin-2-ones can be transformed into polycyclic molecules like benz[g]indolizidine derivatives, highlighting the versatility of the pyrrolidin-2-one scaffold in building complex heterocyclic systems. nih.gov
Spiro compounds, which contain two rings connected by a single common atom, are a unique class of molecules with significant applications in medicinal chemistry. The spiro[indoline-3,2′-pyrrolidine] framework is a prominent scaffold found in a number of natural products and synthetic compounds with interesting biological properties. researchgate.netmdpi.comnih.govmdpi.com
The synthesis of these spiro compounds often involves a 1,3-dipolar cycloaddition reaction. In this process, an azomethine ylide, generated in situ from the reaction of an isatin (B1672199) and an amino acid like sarcosine (B1681465), reacts with a dipolarophile. While not directly starting from this compound, these syntheses underscore the importance of the pyrrolidin-2-one ring in forming the spirocyclic core. The reaction of isatins with sarcosine generates a pyrrolidine-containing azomethine ylide that subsequently undergoes cycloaddition to form the spiro[indoline-3,2′-pyrrolidine] system. researchgate.net This highlights the general utility of pyrrolidin-2-one precursors in the construction of such complex spiro architectures.
| Product | Reactants | Reaction Type |
| Spiro[indoline-3,2′-pyrrolidin]-2-ones | Isatin, Sarcosine, (E)-3-aryl-1-(pyren-1-yl)prop-2-en-1-ones | 1,3-Dipolar Cycloaddition |
| 1″-(Alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones | 1-(Alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-ones, Isatin, Sarcosine | Multi-component 1,3-Dipolar Cycloaddition |
Table 2: Examples of Spiro[indoline-3,2′-pyrrolidine] Synthesis. researchgate.netnih.gov
Development of Reagents and Intermediates in Synthetic Chemistry
This compound and its analogs are valuable intermediates in organic synthesis. chemimpex.comacs.org The 2-pyrrolidone structure itself is a precursor in the production of other important chemicals, such as vinylpyrrolidone, which is the monomer for polyvinylpyrrolidone (B124986) (PVP). wikipedia.org The nitrophenyl group in this compound can be readily transformed into other functional groups, significantly expanding its synthetic utility. For example, the reduction of the nitro group to an amine opens up pathways for the synthesis of a wide array of derivatives through reactions such as diazotization, acylation, and alkylation.
The pyrrolidin-2-one ring can also be a target for chemical modification. For instance, N-substituted pyrrolidin-2-ones can be synthesized through the lactamization of γ-butyrolactone with various amines. researchgate.net This adaptability makes compounds like this compound useful starting points for the creation of a library of related compounds for screening in drug discovery and materials science.
Integration into Advanced Materials and Polymers Research
The field of advanced materials and polymers is constantly seeking new monomers and functional additives to create materials with enhanced properties. While direct integration of this compound into polymers is not extensively documented, the chemical functionalities it possesses suggest potential applications in this area.
The pyrrolidin-2-one ring is a component of the monomer N-vinylpyrrolidone, which is polymerized to produce polyvinylpyrrolidone (PVP), a widely used polymer in the pharmaceutical, cosmetic, and food industries due to its low toxicity and excellent solubility. The aromatic nitro group in this compound could potentially be used to modify the properties of polymers. For example, the nitro group could be reduced to an amine and then used as a site for cross-linking or for grafting other polymer chains, leading to the development of novel copolymers with tailored properties.
Furthermore, the search for advanced polymers for specialized applications, such as in the aerospace industry, involves the investigation of new monomers that can impart desirable characteristics like high thermal stability and low flammability. Polybenzoxazines, for example, are a class of high-performance polymers with excellent thermal and mechanical properties. The chemical structure of this compound, with its combination of aromatic and heterocyclic components, could serve as a basis for the design of new monomers for such advanced polymer systems.
Exploration of Biological Activity and Mechanistic Pathways Non Clinical Focus
In Vitro Biological Activity Screening Methodologies for Pyrrolidinone Derivatives
Antimicrobial Research (Antibacterial, Antifungal, Antiviral)
The search for new antimicrobial agents is driven by the rise of resistant pathogens. researchgate.net Pyrrolidinone derivatives have been extensively screened for their potential to combat bacterial, fungal, and viral threats. Standard in vitro methods, such as broth microdilution and agar (B569324) well diffusion, are commonly employed to determine the Minimum Inhibitory Concentration (MIC) of these compounds against a panel of microorganisms. rdd.edu.iqbiointerfaceresearch.comnih.gov
Antibacterial Activity: Research has shown that certain pyrrolidinone derivatives exhibit potent antibacterial properties, particularly against Gram-positive bacteria. biointerfaceresearch.comnih.gov For instance, a series of (2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazones were tested against various bacterial strains. Notably, a hydrazone with a 5-nitrothien-2-yl fragment showed more potent activity against several tested strains than the control antibiotic, cefuroxime (B34974). researchgate.net Another study highlighted a 5-oxopyrrolidine derivative (Compound 21) with promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. nih.gov However, many of these derivatives show limited to no activity against Gram-negative pathogens, which is often attributed to the barrier posed by the outer membrane of these bacteria. nih.govbiointerfaceresearch.com
Antifungal Activity: The antifungal potential of pyrrolidinone derivatives has also been a focus of investigation. A study on 2,3-pyrrolidinedione analogues revealed that some compounds demonstrated significant activity against Candida albicans, comparable to the standard oral healthcare agent, chlorhexidine. nih.gov Similarly, a dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, was found to be active against several species of Candida and Aspergillus. nih.gov
Antiviral Activity: Certain pyrrolidinone derivatives have been identified with potential antiviral applications. Compounds bearing a 3,4,5-trimethoxyphenyl fragment have shown antiviral activity by inhibiting reverse transcriptase. mdpi.com The broad antiviral activities of related heterocyclic structures suggest that the pyrrolidinone scaffold can be a valuable starting point for developing agents against various viruses, including HIV and hepatitis C. mdpi.comnih.gov
Table 1: Selected In Vitro Antimicrobial Activities of Pyrrolidinone Derivatives
| Derivative Class/Compound | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Hydrazone with 5-nitrothien-2-yl fragment | S. aureus, L. monocytogenes, B. cereus, E. coli | Surpassed activity of control antibiotic cefuroxime against most strains. | researchgate.net |
| Hydrazone with benzylidene moiety | Staphylococcus aureus | Showed very strong inhibition (MIC = 3.9 µg/mL) compared to cefuroxime (MIC = 7.8 µg/mL). | researchgate.net |
| 5-Oxopyrrolidine derivative (Compound 21) | Multidrug-resistant Staphylococcus aureus | Exhibited promising and selective activity, including against linezolid-resistant strains. | nih.gov |
| 2,3-Pyrrolidinedione derivatives | Streptococcus mutans, Candida albicans | Showed significant antimicrobial activity, comparable to chlorhexidine. | nih.gov |
| 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate | Candida spp., Aspergillus spp. | Active against all tested species with MIC₉₀ values from 21.87 to 43.75 µg/ml. | nih.gov |
| Thiazole-pyrrolidine derivative (Compound 11) | Gram-positive bacteria (S. aureus, B. cereus) | Selectively inhibited Gram-positive bacteria with minimal toxicity to mammalian cells. | biointerfaceresearch.com |
| 3,4,5-Trimethoxyphenyl derivatives | Various viruses | Displayed antiviral activity through inhibition of reverse transcriptase. | mdpi.com |
Anticancer Research
The cytotoxicity of pyrrolidinone derivatives against various cancer cell lines is a significant area of study. The MTT assay is a standard in vitro method used to assess the inhibitory effects of these compounds on cancer cell viability and proliferation. mdpi.comnih.gov
A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives demonstrated structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. mdpi.com The introduction of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance this activity. mdpi.com In another study, diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and tested against several human cancer cell lines. These compounds were found to be most selective against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC₅₀ values in the low micromolar range. nih.gov Specifically, a derivative bearing a 5-nitrothiophene moiety proved to be the most active against all tested cell lines, including pancreatic and triple-negative breast cancer cells. nih.gov Furthermore, 2-pyrrolidinone (B116388) isolated from Brassica oleracea has been shown to exhibit cytotoxicity against HeLa and PC-3 human cancer cells by inducing apoptosis and causing cell cycle arrest in the G0/G1 phase. nih.gov
Table 2: Selected In Vitro Anticancer Activities of Pyrrolidinone Derivatives
| Derivative Class/Compound | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives with azole rings | A549 (Human Lung Cancer) | Incorporation of specific azole rings significantly enhanced anticancer activity compared to cytarabine. | mdpi.com |
| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1 (Prostate), IGR39 (Melanoma) | Showed selective activity with EC₅₀ values in the range of 2.5–20.2 µM. | nih.gov |
| Pyrrolidinone with 5-nitrothiophene moiety | IGR39, PPC-1, MDA-MB-231, Panc-1 | Most active of the series against all tested cell lines (EC₅₀ = 2.50 - 5.77 µM). | nih.gov |
| 2-Pyrrolidinone (from Brassica oleracea) | HeLa (Cervical), PC-3 (Prostate) | Exhibited cytotoxicity with IC₅₀ values of 1.5-3 µg/ml; induced apoptosis and G0/G1 cell cycle arrest. | nih.gov |
Enzyme and Receptor Modulation Studies
Pyrrolidinone derivatives are known to interact with various enzymes and receptors, making them attractive candidates for modulating biological pathways. In vitro assays are used to determine their inhibitory concentration (IC₅₀) or binding affinity for specific molecular targets.
Derivatives of 2-pyrrolidinone and pyrrolidine (B122466) have been identified as potent inhibitors of Autotaxin (ATX), an enzyme involved in inflammatory conditions and cancer. nih.gov Boronic acid derivatives, in particular, showed very high potency with IC₅₀ values in the nanomolar range. nih.gov In the context of inflammation, N-substituted pyrrolidine-2,5-dione derivatives have been evaluated as multitarget inhibitors of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.gov Some of these compounds demonstrated high selectivity for COX-2, a key target in anti-inflammatory drug design. nih.gov Furthermore, pyrrolone derivatives have been shown to act as intracellular allosteric modulators for chemokine receptors CCR1 and CCR2, which are implicated in inflammatory diseases. acs.org This offers a novel mechanism for therapeutic intervention.
Table 3: Enzyme and Receptor Modulation by Pyrrolidinone Derivatives
| Derivative Class/Compound | Target Enzyme/Receptor | Key Findings | Reference(s) |
|---|---|---|---|
| Boronic acid pyrrolidine derivatives | Autotaxin (ATX) | Potent inhibition with IC₅₀ values as low as 35 nM. | nih.gov |
| N-substituted pyrrolidine-2,5-diones | COX-1, COX-2, 5-LOX | Showed inhibition in low micromolar to submicromolar ranges, with some compounds being highly selective for COX-2. | nih.gov |
| Pyrrolone derivatives | Chemokine Receptors (CCR1, CCR2) | Act as intracellular allosteric modulators and inverse agonists. | acs.org |
| 1-Acyl-2-pyrrolidinone derivatives | GABA-A Receptors | Believed to act by releasing GABA upon hydrolysis. | nih.gov |
Anti-inflammatory Research
The anti-inflammatory properties of pyrrolidinone derivatives are often investigated through their ability to inhibit key inflammatory mediators and enzymes. In vitro screening methods include enzyme inhibition assays (e.g., for COX and LOX) and cell-based assays measuring the production of inflammatory cytokines. mdpi.comnih.gov
Research has shown that N-substituted pyrrolidine-2,5-dione derivatives possess anti-inflammatory potential by inhibiting COX and 5-LOX enzymes. nih.gov Their activity is also assessed through protein denaturation and anti-protease assays, which model protein damage and activity during inflammation. nih.gov Additionally, pyrrolidinone derivatives containing a 3,4,5-trimethoxyphenyl moiety have demonstrated the ability to inhibit not only COX-1 and COX-2 but also the pro-inflammatory cytokines TNF-α and IL-6. mdpi.com In other studies, screening of compound libraries has identified pyridazinones and related structures that inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB transcriptional pathway in monocytic cells, a central pathway in the inflammatory response. nih.gov
Table 4: In Vitro Anti-inflammatory Activity of Pyrrolidinone Derivatives
| Derivative Class/Compound | Screening Method/Target | Key Findings | Reference(s) |
|---|---|---|---|
| N-substituted pyrrolidine-2,5-diones | COX-1/COX-2, 5-LOX inhibition; Albumin denaturation assay | Demonstrated potent, multitarget anti-inflammatory activity. Compound 13e was a potent and selective COX-2 inhibitor (IC₅₀ = 0.98 µM). | nih.gov |
| 3,4,5-Trimethoxyphenyl derivatives | COX-1/COX-2, TNF-α, IL-6 inhibition | Displayed remarkable anti-inflammatory effects by inhibiting key enzymes and cytokines. | mdpi.com |
| Pyridazinones and related derivatives | LPS-induced NF-κB activity in THP1-Blue cells | Identified 48 compounds with anti-inflammatory activity through inhibition of the NF-κB pathway. | nih.gov |
Anticonvulsant Activity Research
Pyrrolidinone derivatives have been investigated for their potential in treating seizures, with research often focusing on their interaction with the GABAergic system or ion channels. nih.govnih.gov Animal models of seizures, such as those induced by picrotoxin (B1677862) or maximal electroshock (MES), are used for initial screening. nih.govnih.gov
A study of 1-acyl-2-pyrrolidinone derivatives found that they exhibited anticonvulsant effects, which were hypothesized to be due to the release of the inhibitory neurotransmitter GABA upon hydrolysis of the derivative in the brain. nih.gov Specifically, 1-decanoyl-2-pyrrolidinone and 1-dodecanoyl-2-pyrrolidinone were highly active. nih.gov Another class of compounds, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, showed significant anticonvulsant activity in MES, subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests. nih.gov In vitro studies on these compounds indicated that their mechanism of action involves the blocking of voltage-gated sodium and/or calcium ion channels. nih.gov
Table 5: Anticonvulsant Activity of Pyrrolidinone Derivatives
| Derivative Class/Compound | Proposed Mechanism/Screening Model | Key Findings | Reference(s) |
|---|---|---|---|
| 1-Acyl-2-pyrrolidinone derivatives | Release of GABA (picrotoxin-induced seizure model) | 1-Decanoyl- and 1-dodecanoyl-2-pyrrolidinone showed high anticonvulsant activity. | nih.gov |
| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Na⁺/Ca²⁺ channel blocking (MES, scPTZ, 6-Hz tests) | Showed significant anticonvulsant activity in multiple seizure models. | nih.gov |
Antidiabetic Activity Research
The potential of pyrrolidinone derivatives in the management of diabetes is explored through their ability to inhibit key enzymes involved in carbohydrate metabolism. nih.gov The primary targets for in vitro screening are α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable glucose. nih.govnih.gov Another important target is the enzyme dipeptidyl peptidase-4 (DPP-IV), which is involved in incretin (B1656795) hormone regulation. semanticscholar.org
Synthetic pyrrolidine derivatives have been tested for their inhibitory activity against α-amylase and α-glucosidase. One study found that a 4-methoxy analogue of an N-Boc proline amide derivative displayed noteworthy inhibition of both enzymes, with IC₅₀ values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov In a different study, a series of rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] showed good α-amylase inhibition, with IC₅₀ values in the low micromolar range, comparable to the control drug acarbose. nih.gov Additionally, pyrrolidine-1-sulfonamide (B1369261) derivatives are being developed as potent and selective DPP-IV inhibitors. semanticscholar.org
Table 6: In Vitro Antidiabetic Activity of Pyrrolidinone Derivatives
| Derivative Class/Compound | Target Enzyme(s) | Key Findings | Reference(s) |
|---|---|---|---|
| N-Boc proline amide (4-methoxy analogue) | α-amylase, α-glucosidase | Showed noteworthy inhibitory activity with IC₅₀ values of 26.24 µg/mL (α-amylase) and 18.04 µg/mL (α-glucosidase). | nih.gov |
| Rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] | α-amylase | Displayed good inhibition with IC₅₀ values ranging from 1.49 to 3.06 µM. | nih.gov |
| Pyrrolidine-1-sulfonamide with Oxadiazole | DPP-IV | Showed appreciable DPP-IV inhibitory action (IC₅₀ = 11.32 nM). | semanticscholar.org |
| Pyrrolidine iminosugars | α-glucosidase | Identified as a structural class with potential for developing antidiabetic drugs. | acs.org |
Antileishmanial Activity Research
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, for which new therapeutic options are urgently needed due to limitations of current treatments. nih.govlongdom.org Research into nitro-containing compounds has identified them as a promising area for the development of novel antileishmanial drugs. While direct studies on 1-(2-Nitrophenyl)pyrrolidin-2-one are not extensively detailed, research on analogous structures, such as nitrophenyl and pyrrolidinone-containing compounds, provides significant insights into their potential efficacy against Leishmania parasites.
The essentiality of the nitro group for antileishmanial activity has been highlighted in studies of related compounds. For instance, research on 2,4,5-trisubstituted benzamides showed that the removal of the nitro group led to a significant decrease in potency against Leishmania mexicana. nih.gov Similarly, a series of compounds featuring a nitrobenzene (B124822) moiety demonstrated significant leishmanicidal effects against Leishmania infantum promastigotes. nih.gov
Studies on pyrazolopyrrolidinones, a related chemotype, have shown high potency against Leishmania donovani, the causative agent of visceral leishmaniasis, with effective concentrations (EC50) as low as 0.01 µM. nih.gov Furthermore, research into nitroimidazole-based compounds has demonstrated potent activity against Leishmania donovani axenic amastigotes, with some analogues achieving IC50 values in the nanomolar range. researchgate.net These findings collectively suggest that the nitrophenyl pyrrolidinone scaffold is a promising starting point for antileishmanial drug discovery.
Table 1: Antileishmanial Activity of Related Nitro Compounds
| Compound Class | Target Species | Activity Metric | Potency | Reference |
|---|---|---|---|---|
| Pyrazolopyrrolidinones | Leishmania donovani | EC50 | ≥ 0.01 µM | nih.gov |
| Nitrobenzene derivatives | Leishmania infantum | - | Significant activity | nih.gov |
| 2,4,5-Trisubstituted benzamides | Leishmania mexicana | - | Nitro group essential | nih.gov |
| (Z)-2-(Nitroimidazolylmethylene)-3(2H)-benzofuranones | Leishmania donovani | IC50 | 0.016 µM (for compound 5n) | researchgate.net |
Mechanistic Basis of Biological Effects of Nitrophenyl Pyrrolidinones
Role of the Nitrophenyl Moiety in Redox Reactions and Biological Pathways
The nitrophenyl moiety is a key player in the biological activity of these compounds, primarily through its participation in redox reactions. The nitro group is susceptible to metabolic reduction, a process that is central to the mechanism of action for many nitroaromatic compounds. researchgate.net This bio-reductive metabolism can convert the relatively inert nitro group into highly reactive intermediates. researchgate.net
This process involves a six-electron reduction of the nitro group (NO₂) to sequentially form nitroso (NO), N-hydroxylamino (NHOH), and finally amino (NH₂) functional groups. researchgate.net These reduction reactions are often catalyzed by nitroreductase enzymes present in the target organism. researchgate.netresearchgate.net In the context of Leishmania, type 1 nitroreductases (NTR1) and type 2 nitroreductases (NTR2) have been shown to bioactivate nitro-containing compounds. researchgate.net
The intermediates generated during this reduction, particularly the nitroso and N-hydroxylamino species, are highly reactive. They can induce significant cellular stress through the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.net This can lead to oxidative damage to critical biomolecules such as DNA, proteins, and lipids, ultimately resulting in parasite death. researchgate.net Therefore, the nitrophenyl moiety can be seen as a "prodrug" feature, which is activated within the parasite to exert its cytotoxic effect.
Structure-Activity Relationship (SAR) Studies for Biological Effects
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For nitrophenyl pyrrolidinones and related compounds, SAR studies have provided valuable information on the importance of different structural features.
A consistent finding across various studies is the critical role of the nitro group. In multiple series of compounds investigated for antileishmanial activity, the presence of the nitro group was found to be essential for potency. nih.gov Its position on the phenyl ring also influences activity.
Studies on other classes of pyrrolidine derivatives have also shown that stereochemistry and the nature of substituents can dramatically affect biological activity, demonstrating the potential for fine-tuning the molecule for optimal performance. nih.govnih.gov
Table 2: Key SAR Findings for Related Compound Classes
| Compound Class | Key Structural Feature | Impact on Activity | Reference |
|---|---|---|---|
| 2,4,5-Trisubstituted benzamides | Nitro group | Essential for antileishmanial activity | nih.gov |
| Pyrazolopyrrolidinones | R³ isobutyl substitution | Critical for antileishmanial activity and low toxicity | nih.gov |
| Pyrrolidine pentamines | Modifications at R3, R4, R5 | Varied effects, potential for optimization | nih.gov |
| Pyrimidine derivatives | Position of substituents | Greatly influences biological activities | nih.gov |
Molecular Interaction Studies (e.g., Enzyme Binding, Receptor Affinity)
Understanding how these compounds interact with molecular targets within the parasite is key to elucidating their mechanism of action. For nitroaromatic compounds, a primary molecular interaction is with nitroreductase enzymes. Studies have confirmed that nitroimidazole compounds are bioactivated by Leishmania NTR1 and NTR2. researchgate.net This enzymatic reduction is the initiating step that unleashes the cytotoxic potential of the nitro group. researchgate.net
Once activated, the reactive intermediates can interact with various cellular components. One proposed mechanism involves interaction with DNA. nih.gov Certain nitroaniline derivatives have been shown to exhibit nuclease activity, suggesting they may be capable of cleaving parasitic DNA, leading to cell death. nih.gov The formation of covalent adducts with DNA is another potential downstream effect of the reactive metabolites generated from nitroreduction. researchgate.net
Other potential molecular targets have been suggested for related heterocyclic compounds. For instance, a molecular modeling study proposed that certain 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols might inhibit the leishmanial nucleoside diphosphate (B83284) kinase (NDK) by binding to its ADP site. longdom.org While the precise target of nitrophenyl pyrrolidinones remains to be definitively identified, the existing evidence points towards a multi-faceted mechanism initiated by nitroreductase-mediated activation. nih.gov
Future Research Directions and Emerging Perspectives for 1 2 Nitrophenyl Pyrrolidin 2 One
Emerging Synthetic Strategies and Methodological Advancements for Pyrrolidinone Derivatives
The synthesis of the pyrrolidinone core is a well-established field, yet new methodologies continue to emerge, offering improved efficiency, stereoselectivity, and functional group tolerance. These advancements are directly applicable to the synthesis of 1-(2-nitrophenyl)pyrrolidin-2-one and its derivatives.
One prominent strategy involves the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its atom economy and operational simplicity. For instance, the condensation of primary amines with γ-butyrolactone (GBL) is a known method for preparing N-substituted pyrrolidin-2-ones. rdd.edu.iq This can be achieved at elevated temperatures, typically between 200-300°C, to facilitate dehydration and cyclization. rdd.edu.iq More contemporary MCRs might involve the use of catalysts to achieve higher yields and milder reaction conditions.
Another innovative approach is the (3+2)-cycloaddition of 2-aryl- or 2-alkenylcyclopropane-1,1-diesters with appropriate isocyanates, which directly yields pyrrolidone structures. nih.gov A significant advancement in this area is the one-pot synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines, such as anilines. This method involves a Lewis acid-catalyzed ring opening of the cyclopropane (B1198618), followed by in situ lactamization and dealkoxycarbonylation. nih.gov A notable example is the synthesis of 5-(2-nitrophenyl)-1-phenylpyrrolidin-2-one, a close derivative of the title compound, which was achieved using Y(OTf)₃ as a catalyst. nih.gov
Furthermore, concise and accessible routes to polyhydroxylated pyrrolidin-2-ones have been developed from starting materials like erythruronolactone and various amines, resulting in good yields. researchgate.net The synthesis of pyrrolidin-2-one derivatives through the lactamization of γ–butyrolactone (GBL) with reagents like hydrazine (B178648) hydrate (B1144303) has also been reported, leading to intermediates that can be further functionalized. rdd.edu.iq These emerging strategies offer versatile pathways to synthesize a library of this compound derivatives with diverse substitution patterns.
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| γ-Butyrolactone (GBL), Primary Amines | 200-300°C | N-substituted pyrrolidin-2-ones | rdd.edu.iq |
| Donor-Acceptor Cyclopropanes, Anilines | Lewis Acid (e.g., Y(OTf)₃), Toluene (B28343), Reflux | 1,5-Disubstituted pyrrolidin-2-ones | nih.gov |
| Erythruronolactone, Amines | Not specified | Polyhydroxylated pyrrolidin-2-ones | researchgate.net |
| γ-Butyrolactone (GBL), Hydrazine Hydrate | Not specified | 1-Aminopyrrolidin-2-one | rdd.edu.iq |
Application of Advanced Spectroscopic and Computational Techniques for Deeper Understanding
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Advanced spectroscopic and computational techniques are indispensable tools in this endeavor.
Spectroscopic Characterization:
Standard spectroscopic methods are fundamental for the characterization of novel compounds. For a molecule like this compound, a combination of techniques would be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the carbon-hydrogen framework. While specific data for the title compound is not readily available, data for related structures like 1-phenyl-2-pyrrolidinone (B134918) and various N-substituted pyrrolidin-2-ones provide expected chemical shift ranges. researchgate.netchemicalbook.com For instance, the protons on the pyrrolidinone ring would exhibit characteristic multiplets, and the aromatic protons of the nitrophenyl group would show distinct splitting patterns.
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. A strong absorption band corresponding to the carbonyl (C=O) group of the lactam ring would be expected, typically around 1660-1700 cm⁻¹. researchgate.net The characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group would also be prominent.
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight and provide information about the fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. mdpi.com
Computational Analysis:
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into the molecular properties of compounds like this compound. DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
Predict Spectroscopic Data: Calculate theoretical NMR and IR spectra to aid in the interpretation of experimental data.
Analyze Electronic Properties: Investigate the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. This information is critical for understanding the molecule's reactivity and intermolecular interactions. A DFT study on the related compound 1-(4-nitrophenyl)-2-pyrrolidine methanol (B129727) has been proposed to investigate its photosensitizing potential, highlighting the utility of this approach. researchgate.net
| Technique | Information Gained | Expected Features for this compound |
| ¹H NMR | Proton environment and connectivity | Signals for pyrrolidinone ring protons and nitrophenyl aromatic protons. |
| ¹³C NMR | Carbon skeleton | Resonances for carbonyl carbon, aliphatic carbons of the pyrrolidinone ring, and aromatic carbons. |
| IR Spectroscopy | Functional groups | Strong C=O stretch (lactam), N-O stretches (nitro group). |
| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak and characteristic fragment ions. |
| DFT Calculations | Geometry, electronic structure, reactivity | Optimized structure, HOMO-LUMO gap, electrostatic potential maps. |
Novel Applications in Interdisciplinary Fields
The unique combination of the pyrrolidinone scaffold and the electronically distinct nitrophenyl group suggests a range of potential applications for this compound and its derivatives across various scientific disciplines. The nitro group, in particular, is a well-known pharmacophore and can be reduced to an amino group, opening up further avenues for functionalization. nih.gov
Medicinal Chemistry:
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds. nih.gov Derivatives of pyrrolidinone have shown diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. rdd.edu.iq The introduction of a nitrophenyl group can significantly influence these activities. For example, a series of substituted N-(o-nitrophenyl)cycloamino-2-carboxylic acids, which are structurally similar to the hydrolyzed form of the title compound, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net This suggests that this compound could serve as a precursor for novel antibacterial agents. The nitro group itself is present in many antimicrobial drugs. nih.gov
Materials Science:
Pyrrolidinone-based polymers have found applications as surfactants, reducing agents, and shape-controlling agents in nanoparticle synthesis. rdd.edu.iq The presence of the polar nitro group in this compound could impart unique properties to such materials. Furthermore, the potential for this molecule to act as a photosensitizer, as suggested by proposed DFT studies on a related compound, opens up possibilities for its use in photodynamic therapy or in the development of novel photoactive materials. researchgate.net
Design and Synthesis of New Derivatives for Enhanced Research Utility
The true potential of this compound likely lies in its use as a versatile scaffold for the synthesis of new derivatives with tailored properties. The chemical reactivity of both the pyrrolidinone ring and the nitrophenyl group can be exploited to create a diverse library of compounds.
Functionalization of the Pyrrolidinone Ring:
The pyrrolidinone ring can be functionalized at various positions. For example, methods for the synthesis of 2-mono- and 2,5-di-functionalized pyrrolidin-1-oxyl spin labels have been developed, showcasing the possibility of introducing substituents at the carbon atoms of the lactam ring. rsc.org
Modification of the Nitrophenyl Group:
The nitro group is a particularly versatile functional group. Its reduction to an amine is a common transformation that provides a handle for a wide range of subsequent reactions, such as amide bond formation, sulfonamide synthesis, or the introduction of other pharmacologically relevant moieties. This would allow for the creation of a large family of compounds with potentially enhanced biological activities or material properties.
The synthesis of derivatives of this compound could involve:
Varying the substitution pattern on the phenyl ring: Introducing other substituents alongside the nitro group could modulate the electronic properties and steric profile of the molecule, leading to fine-tuning of its activity.
Introducing substituents on the pyrrolidinone ring: As mentioned, functionalization at the C3, C4, or C5 positions of the pyrrolidinone ring could lead to new derivatives with distinct stereochemistry and biological profiles.
Transforming the nitro group: Reduction of the nitro group to an amine, followed by further derivatization, is a key strategy for expanding the chemical space around this scaffold.
The systematic design and synthesis of such derivatives, guided by computational modeling and followed by thorough biological and material characterization, will be a key driver of future research in this area.
Q & A
Q. Table 1: Comparison of Halogenated Precursors
| Precursor | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 4-Fluoroiodobenzene | Pd(OAc)₂/Xantphos | 85 | |
| 4-Bromobenzene | CuI/L-proline | 59 |
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons (e.g., aromatic protons at δ 8.0–8.5 ppm). The pyrrolidinone ring shows characteristic carbonyl (C=O) signals at ~170 ppm in ¹³C NMR.
- IR : Strong C=O stretch at ~1680 cm⁻¹ and NO₂ asymmetric/symmetric stretches at ~1520/1350 cm⁻¹.
- Crystallography : SHELXL (via SHELX suite) is widely used for single-crystal refinement. Key parameters include:
Advanced: How can iodine-catalyzed multicomponent reactions be optimized for synthesizing nitroaryl-pyrrolidin-2-one derivatives?
Methodological Answer:
- Key Variables :
- Mechanistic Insight : Iodine facilitates imine formation between aldehydes and amines, followed by nucleophilic attack by 2-pyrrolidinone. Nitro groups stabilize transition states via resonance .
Advanced: What strategies resolve contradictions in synthetic yields when using halogenated aryl precursors?
Methodological Answer:
Discrepancies (e.g., 85% yield with iodobenzene vs. 59% with bromobenzene) arise from:
- Halogen Reactivity : Iodine’s superior leaving group ability accelerates coupling.
- Steric Effects : Ortho-substituents (e.g., nitro) hinder Pd catalyst coordination.
Resolution Methods : - Design of Experiments (DOE) : Screen variables (catalyst, base, solvent) to identify optimal conditions.
- Kinetic Studies : Monitor reaction progress via HPLC to pinpoint rate-limiting steps .
Advanced: How is SHELXL applied in refining the crystal structure of this compound?
Methodological Answer:
- Data Collection : High-resolution X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) generates hkl files.
- Refinement in SHELXL :
- Initial Model : Solve via Patterson methods (SHELXS) or direct methods.
- Parameterization : Anisotropic displacement parameters for non-H atoms.
- Validation : Check R-factor convergence (R₁ < 0.05) and residual electron density (< 0.5 eÅ⁻³) .
Example : In analogs, C11–N2–C12 torsion angles refined to 176.7° confirm planarity .
Advanced: What in vitro assays assess the biological activity of nitroaryl-pyrrolidinones, and how are interference factors controlled?
Methodological Answer:
- Lipid Peroxidation Assay : Measure inhibition of malondialdehyde (MDA) formation in rat liver microsomes. Control for nitro group redox activity using antioxidants (e.g., ascorbate) .
- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HepG2). Normalize against solvent controls (DMSO < 0.1% v/v) to avoid false positives .
- Interference Mitigation : Pre-treat compounds with glutathione to assess nitro-to-amine reduction artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
